4-((5-Hydroxypentyl)oxy)benzonitrile
Description
4-((5-Hydroxypentyl)oxy)benzonitrile is a benzonitrile derivative featuring a para-substituted hydroxypentyloxy chain. The nitrile group at the aromatic ring’s para position and the 5-hydroxypentyl ether linkage define its structural framework.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(5-hydroxypentoxy)benzonitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-11-4-6-12(7-5-11)15-9-3-1-2-8-14/h4-7,14H,1-3,8-9H2 |
InChI Key |
NWAPHNOKKMOZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Hydroxypentyl)oxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with 5-bromopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+5-BromopentanolK2CO3,DMF4-((5-Hydroxypentyl)oxy)benzonitrile
Industrial Production Methods
Industrial production of 4-((5-Hydroxypentyl)oxy)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((5-Hydroxypentyl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF followed by the addition of an alkyl halide.
Major Products Formed
Oxidation: 4-((5-Oxopentyl)oxy)benzonitrile.
Reduction: 4-((5-Hydroxypentyl)oxy)benzylamine.
Substitution: 4-((5-Alkoxypentyl)oxy)benzonitrile.
Scientific Research Applications
4-((5-Hydroxypentyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((5-Hydroxypentyl)oxy)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl and nitrile groups can form specific interactions with active sites, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Hydrophilicity : The hydroxypentyl chain in the target compound likely offers higher aqueous solubility than lipophilic substituents (e.g., pentylcyclohexyl in ) .
- Electron-Withdrawing Effects : Chloropyridinyl () and nitrile groups enhance electrophilicity, influencing reactivity in cross-coupling reactions .
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Pharmaceuticals : Diarylpyrimidines () and bicyclic cores () demonstrate potent anti-HIV activity, suggesting the target compound’s nitrile group could be leveraged in drug design .
- Material Science : Lipophilic analogs () are used in liquid crystals, whereas the target compound’s hydroxyl group may limit such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
